molecular formula C9H7ClN2O4 B068424 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile CAS No. 175136-28-4

2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile

Cat. No.: B068424
CAS No.: 175136-28-4
M. Wt: 242.61 g/mol
InChI Key: MVWQAROVFUHBQA-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzonitriles within Aromatic Chemistry

Substituted benzonitriles are a class of aromatic compounds characterized by a nitrile (-C≡N) group attached to a benzene (B151609) ring. The nitrile group is highly significant in organic chemistry for several reasons. It is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. This electronic property, combined with the group's linear geometry, makes benzonitriles versatile precursors in synthesis. google.comrsc.org

The nitrile functional group can undergo a variety of transformations, such as hydrolysis to form carboxylic acids or reduction to produce amines. ontosight.ai Furthermore, the nitrile's nitrogen atom can act as a hydrogen bond acceptor, a feature that is often exploited in medicinal chemistry to enhance binding affinity to biological targets. nih.gov When the benzonitrile (B105546) scaffold is further functionalized with substituents like halogens (e.g., chlorine), alkoxy groups (e.g., methoxy), and nitro groups, the synthetic utility is greatly expanded. Halogens often serve as "handles" for cross-coupling or nucleophilic substitution reactions, while methoxy (B1213986) and nitro groups modulate the electronic environment and provide additional sites for chemical modification. guidechem.com

Significance of the 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile Framework in Advanced Chemical Synthesis

The specific arrangement of functional groups in this compound makes it a particularly valuable framework in advanced chemical synthesis. The molecule is a multi-functional building block where each substituent can be addressed with a high degree of chemical selectivity.

Strategic Roles of Functional Groups:

Functional GroupPositionPotential Synthetic Role
Nitrile (-CN) C1Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. guidechem.com
Chloro (-Cl) C2Acts as a leaving group in nucleophilic aromatic substitution reactions or a handle for metal-catalyzed cross-coupling reactions.
Methoxy (-OCH₃) C3, C4Electron-donating groups that can influence the regioselectivity of reactions on the aromatic ring.
Nitro (-NO₂) C6A strong electron-withdrawing group that can be readily reduced to an amino group, providing a key vector for further derivatization. guidechem.com

This combination of reactive sites allows for a stepwise and controlled elaboration of the molecule. For instance, the nitro group can be selectively reduced to an amine, which can then be used to construct a new ring system. Subsequently, the chloro substituent can be replaced via a palladium-catalyzed coupling reaction to introduce additional complexity. This inherent "orthogonality" of the functional groups makes the compound an ideal intermediate for synthesizing complex molecules, including potential pharmaceuticals and agrochemicals, where precise control over the molecular structure is paramount. ontosight.aiguidechem.com

Current Research Landscape and Identified Gaps for this compound

The current research landscape for this compound is primarily centered on its role as a commercially available chemical intermediate. Its presence in the catalogs of chemical suppliers indicates its utility in synthetic organic chemistry. Due to its multi-functional nature, it is a suitable substrate for developing and testing the scope of new chemical reactions, particularly those involving transformations of the nitrile group or substitutions at the chlorinated position.

However, a notable gap exists in the dedicated academic literature concerning this specific molecule. While the chemistry of related substituted benzonitriles is well-documented, there is a scarcity of in-depth studies exploring novel applications or unique reactivity profiles of this compound itself. Much of its significance is inferred from the known reactivity of its constituent functional groups rather than from direct, published investigations. This suggests that while the compound is valued as a building block, its full potential in areas like materials science or as a precursor to specific, high-value target molecules may be underexplored. Future research could focus on leveraging its unique substitution pattern to develop efficient syntheses of novel heterocyclic systems or functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4-dimethoxy-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQAROVFUHBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384259
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-28-4
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile and Analogous Structures

Retrosynthetic Analysis of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of hypothetical "disconnections" of chemical bonds. amazonaws.comresearchgate.net For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

A primary disconnection strategy focuses on the introduction of the key functional groups. The nitrile group can be disconnected via a transformation such as a Sandmeyer reaction or a nucleophilic aromatic substitution (SNAr), leading back to an aniline (B41778) or an aryl halide, respectively. Similarly, the nitro group is typically introduced via electrophilic aromatic substitution (nitration). The chloro and methoxy (B1213986) groups can also be considered for disconnection.

One plausible retrosynthetic pathway is outlined below:

C-CN Bond Disconnection: The nitrile group is often installed late in a synthesis. A disconnection of the C-CN bond suggests a precursor like 2-chloro-3,4-dimethoxy-6-nitroaniline (for a Sandmeyer reaction) or a di-halogenated precursor like 1,2-dichloro-3,4-dimethoxy-6-nitrobenzene where one chlorine is selectively substituted by a cyanide nucleophile.

C-NO₂ Bond Disconnection: The nitro group is a powerful directing group and is commonly introduced via electrophilic nitration. Disconnecting the C-NO₂ bond leads to 2-chloro-3,4-dimethoxybenzonitrile. The feasibility of the forward reaction (nitration) would depend on the regiochemical outcome dictated by the existing chloro, methoxy, and cyano substituents.

Functional Group Interconversion (FGI) and C-Cl/C-O Disconnections: A more fundamental approach involves disconnecting the chloro and methoxy groups. This leads back to a simpler benzenoid core. A highly convergent strategy would start from a catechol (1,2-dihydroxybenzene) derivative. From this precursor, the methoxy groups can be installed via alkylation. Subsequent steps of chlorination, nitration, and cyanation, in a carefully chosen order, would then build the final molecule.

This analysis suggests that a likely starting material could be 3,4-dimethoxybenzonitrile (B145638) or 1,2-dimethoxybenzene (B1683551) (veratrole), which would then undergo a sequence of chlorination and nitration. Alternatively, a route beginning with a substituted catechol offers another robust pathway. researchgate.netgoogle.com

**2.2. Traditional and Classical Approaches to Halogenated Nitrophenyl Ethers and Benzonitriles

Classical synthetic methods remain fundamental for constructing highly functionalized aromatic rings. These approaches rely on a deep understanding of substituent effects in electrophilic and nucleophilic aromatic substitution reactions.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the substituents already present on the ring. In precursors to the target molecule, the two methoxy groups at C3 and C4 are strongly activating, ortho-, para-directing groups.

DFT analysis of the dinitration of 1,2-dimethoxybenzene has shown that the reaction can proceed with unusual regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively under certain conditions. nih.govacs.org The regioselectivity in the nitration of 1,4-dialkoxybenzene derivatives can be influenced by solvent conditions. nih.govresearchgate.net For a 3,4-dimethoxy-substituted precursor, the methoxy groups would direct an incoming electrophile (like the nitronium ion, NO₂⁺) to the positions ortho and para to them. Specifically, the C4-methoxy group directs to C5, and the C3-methoxy group directs to C2 and C6. The steric hindrance and electronic effects of other substituents, such as a chloro or cyano group, would further modulate this selectivity, making the precise order of functional group introduction critical.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings. researchgate.net The reaction requires the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgnih.gov These electron-withdrawing groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the substitution. numberanalytics.com

In the context of synthesizing this compound, SNAr is a viable method for introducing the nitrile group. For example, a precursor like 2,6-dichloro-3,4-dimethoxy-nitrobenzene could potentially undergo selective substitution of the C6-chloro group with a cyanide source, such as copper(I) cyanide or potassium cyanide. The nitro group at C6 is perfectly positioned (ortho) to activate a leaving group at C2 for nucleophilic attack. Patents for the synthesis of analogous compounds, such as 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene, demonstrate the utility of this approach using copper(I) cyanide in solvents like N,N-dimethylformamide (DMF) at elevated temperatures. google.comepo.org

The Sandmeyer reaction is another classical route to aryl nitriles. This two-step process involves the diazotization of an aromatic amine (aniline) with nitrous acid to form a diazonium salt, followed by treatment with a copper(I) cyanide salt to install the nitrile group. bohrium.com

Selective chlorination of an aromatic ring requires careful control of reagents and conditions to achieve the desired regiochemistry. The directing effects of the existing substituents are paramount. For a 3,4-dimethoxy substituted precursor, direct chlorination would likely occur at the activated C5 or C6 positions. To achieve chlorination at C2, the directing effects must favor this position, or a blocking group strategy might be necessary.

Modern methods have been developed to improve regioselectivity. For instance, using tert-butyl hypochlorite (B82951) with a zeolite catalyst like HNa faujasite X has been shown to be an efficient and highly regioselective system for the mono-chlorination of various substituted aromatic compounds under mild conditions. psu.edu This approach leverages shape selectivity to favor specific isomers, which could be advantageous in a complex synthesis.

The two methoxy groups in the target molecule are typically installed by the O-methylation of a corresponding dihydroxy (catechol) precursor. This Williamson-type ether synthesis is a robust and widely used transformation. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide, though these are toxic and corrosive. acs.org

Greener and safer alternatives have been developed. Dimethyl carbonate (DMC) is an environmentally benign methylating agent that can effectively methylate dihydroxybenzene derivatives to yield dimethoxybenzenes in high yields. unive.itresearchgate.net These reactions can be performed using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate, often enhanced by microwave heating. unive.it Vapor-phase methylation over solid catalysts is another approach used for the industrial synthesis of O-methylated phenols. acs.org

Table 1: Comparison of Methylation Methods for Dihydroxybenzenes
PrecursorMethylating AgentCatalyst/BaseConditionsProductYieldReference
CatecholDimethyl Carbonate (DMC)DBUMicrowave, 160-190°C1,2-Dimethoxybenzene (Veratrole)Excellent unive.it
HydroquinoneDimethyl Carbonate (DMC)DBUMicrowave, 170°C, 40 min1,4-Dimethoxybenzene96% unive.it
CatecholMethanolAlkali-loaded SiO₂Vapor Phase, 673 K1,2-DimethoxybenzeneVariable acs.org
Eugenol/VanillinDimethyl Carbonate (DMC)Base + Phase Transfer CatalystMild Temp/PressureMethyl Eugenol/Veratraldehyde95-96% researchgate.net

Modern and Catalyst-Assisted Synthetic Routes

Modern synthetic chemistry has seen a surge in the development of catalyst-assisted reactions that offer higher efficiency, selectivity, and functional group tolerance compared to classical methods. For the synthesis of highly substituted benzonitriles, palladium-catalyzed cyanation reactions are particularly prominent. These methods typically involve the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium ferrocyanide (K₄[Fe(CN)₆]), using a palladium catalyst with a suitable ligand. researchgate.net These reactions often proceed under milder conditions than traditional SNAr or Sandmeyer reactions.

Other modern approaches include the development of catalytic atroposelective methods for preparing axially chiral benzonitrile (B105546) derivatives, highlighting the sophisticated level of control achievable with modern organic catalysts. nih.gov Furthermore, innovative strategies combining photochemical and electrochemical activation are emerging. These catalyst-free methods can generate highly electrophilic intermediates that enable reactions with weak nucleophiles, opening new pathways for the synthesis of diverse heterocyclic and aromatic compounds under mild conditions. acs.org Such electro-synthetic approaches could potentially be applied to the late-stage functionalization of complex aromatic scaffolds.

For constructing analogs, modern cross-coupling reactions are invaluable. For instance, a Suzuki-Miyaura coupling was used to selectively arylate C-4 of 2,4-dichloro-3-nitropyridine, a molecule with a substitution pattern analogous to the target compound, demonstrating that modern catalytic methods are effective even on highly substituted, electron-deficient rings. researchgate.net

Transition-Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, offering powerful tools for the synthesis and functionalization of aromatic systems like this compound.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-heteroatom bonds. Methodologies such as Stille-type coupling and C-H arylation are particularly relevant for the modification of substituted benzonitriles.

Stille-type Coupling: This reaction involves the coupling of an organostannane with an organic halide or triflate. For a molecule like this compound, the chloro substituent can serve as a handle for coupling with various organostannanes, enabling the introduction of a wide range of alkyl, alkenyl, alkynyl, or aryl groups at the C2 position. The reaction is known for its tolerance of many functional groups.

C-H Arylation: Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net In the context of nitro-substituted aromatics, the strong electron-withdrawing nature of the nitro group can facilitate ortho-selective C-H arylation. researchgate.net This methodology could potentially be applied to a precursor of this compound to introduce an aryl group at a specific C-H bond, guided by the directing effect of existing substituents. Research has shown that direct arylation of nitrobenzenes with aryl halides can occur with high ortho regioselectivity. researchgate.net The synthetic utility of this method has been demonstrated in the rapid synthesis of intermediates for commercial products. researchgate.net Furthermore, palladium catalysts can facilitate the denitrative α-arylation of heteroarenes with nitroarenes, showcasing the versatility of nitroarenes as coupling partners. researchgate.net

Reaction TypeDescriptionPotential Application to this compound Synthesis
Stille-type CouplingCoupling of an organostannane with an organic halide.Introduction of various substituents at the C2 position by coupling with the chloro group.
C-H ArylationDirect formation of a C-C bond between an aromatic C-H bond and an aryl halide. researchgate.netIntroduction of aryl groups at specific C-H positions on a precursor molecule. researchgate.net

Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain transformations. In the context of nitroarenes, copper-based systems have been developed for various functionalization reactions.

Copper-catalyzed cross-coupling reactions of nitroarenes with aryl boronic acids have been developed to form diarylamines, where the nitro group is ultimately transformed. nih.gov These reactions often proceed through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation of the nitroarene and the subsequent C-N bond formation. nih.gov While this transforms the nitro group, it highlights the reactivity of nitroarenes under copper catalysis.

Furthermore, copper catalysts can mediate the reductive aminocarbonylation of alkyl iodides using nitroarenes as the nitrogen source, demonstrating the dual role of the catalyst in both nitro group reduction and carbonylation. acs.org However, the presence of a cyanide group on the nitroarene can inhibit this reaction. acs.org Copper-based nanocatalysts have also been extensively reviewed for their application in the reduction of nitroarenes. atu.ie

Copper-Catalyzed ReactionDescriptionRelevance to Nitroarene Chemistry
Cross-Coupling with Aryl Boronic AcidsFormation of diarylamines from nitroarenes and aryl boronic acids. nih.govDemonstrates copper's ability to activate and transform the nitro group. nih.gov
Reductive AminocarbonylationSynthesis of N-aryl alkylamides from alkyl iodides and nitroarenes. acs.orgHighlights the dual catalytic role of copper in nitro reduction and C-N bond formation. acs.org
Nitroarene ReductionConversion of nitroarenes to various reduced products using copper-based nanocatalysts. atu.ieOffers a pathway to modify the nitro functionality. atu.ie

Photoredox Catalysis in Nitrile and Nitroarene Modifications

Photoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful and green synthetic tool. This methodology has found applications in the modification of both nitrile and nitroarene functionalities.

For nitrile synthesis, photocatalytic methods have been developed for the conversion of benzyl (B1604629) alcohols and methyl arenes to aryl nitriles. researchgate.net These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, initiated by a photogenerated radical species. researchgate.net Heterogeneous photocatalysts, such as BiOBr nanosheets, have also been employed for the synthesis of benzonitriles from benzyl alcohols. chemistryviews.org

In the realm of nitroarene chemistry, visible-light-mediated transformations have been extensively studied. researchgate.net Photoexcited nitroarenes can undergo a variety of reactions, including reduction to amines, C-N coupling with boronic acids, and hydrogen atom transfer. researchgate.net These catalyst-free, photo-driven reactions highlight the inherent photoreactivity of the nitro group. researchgate.net For instance, a photo-induced redox cascade has been developed for the synthesis of isoxazolidine (B1194047) derivatives from nitroarenes and amines. researchgate.net

One-Pot and Multicomponent Synthesis Strategies for Substituted Benzonitriles

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These strategies are highly desirable for the synthesis of complex molecules like substituted benzonitriles.

One-pot syntheses of 2-aryl-substituted nitriles have been developed using benzyne (B1209423) intermediates. tandfonline.comtandfonline.com These reactions typically involve the generation of a benzyne in the presence of a lithiated nitrile, leading to the formation of the desired product in a single step. tandfonline.comtandfonline.com Additionally, one-pot transformations of benzonitriles to other heterocyclic structures, such as imidazolines and oxazolines, have been reported. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are particularly powerful. For example, a selective one-pot, three-component synthesis of N-substituted 3-cyanopyrroles has been developed from the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov While not directly yielding a benzonitrile, this demonstrates the potential of multicomponent strategies for constructing highly functionalized nitrile-containing heterocycles.

Synthesis of Key Precursors and Reaction Intermediates to this compound

The synthesis of this compound relies on the availability of key precursors and intermediates.

3,4-Dimethoxybenzonitrile: This compound can be synthesized from 3,4-dimethoxybenzaldehyde. One common method involves the dehydration of the corresponding aldoxime, which is formed by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride. prepchem.compatentcut.com Another approach utilizes the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite (B80452) in the presence of a ferric chloride catalyst. google.com

4,5-Dimethoxy-2-nitrobenzoic acid: This precursor can be prepared by the nitration of 3,4-dimethoxybenzoic acid (veratric acid). chemicalbook.com The reaction is typically carried out using nitric acid, and the product can be purified by silica (B1680970) gel chromatography. chemicalbook.com

The subsequent steps to introduce the chloro and nitrile functionalities at the desired positions would involve standard aromatic substitution and functional group transformation reactions.

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of the final product are crucial steps to ensure high purity. A combination of techniques is often employed.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For substituted benzonitriles, co-crystallization with supramolecular macrocycles has been explored as a method for precise recognition and separation. researchgate.net

Chromatography: Column chromatography is a widely used method for the separation of mixtures. wpmucdn.com For nitroaromatic compounds, both normal-phase (silica gel) and reversed-phase chromatography can be effective. stackexchange.comchromforum.org The choice of eluent is optimized to achieve good separation of the desired product from impurities. stackexchange.com High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for the purification of nitroaromatics. epa.gov Solvating gas chromatography has also been shown to be a rapid method for the separation of nitroaromatic compounds. nih.gov

Purification TechniqueDescriptionApplication Notes
CrystallizationPurification of solids based on differences in solubility.Effective for removing impurities with different solubility profiles. Co-crystallization can be used for selective isolation. researchgate.net
Column ChromatographySeparation based on differential adsorption of components to a stationary phase. wpmucdn.comWidely applicable for both nitroaromatics and benzonitriles. stackexchange.comchromforum.org
High-Performance Liquid Chromatography (HPLC)A high-resolution chromatographic technique. epa.govSuitable for both analytical and preparative scale purification of nitroaromatics. epa.gov
Solvating Gas ChromatographyA rapid separation technique for volatile and semi-volatile compounds. nih.govOffers improved speed for the separation of nitroaromatic compounds. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

Analysis of ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton and the protons of the two methoxy (B1213986) groups. The sole aromatic proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. Its chemical shift is influenced by the cumulative electron-withdrawing effects of the adjacent nitro, chloro, and cyano groups.

The two methoxy groups, being electronically distinct due to their positions relative to the other substituents, are expected to resonate as two separate singlets. The methoxy group at the C4 position, flanked by the nitro group, would likely appear at a slightly different chemical shift compared to the methoxy group at the C3 position, which is situated between a chloro and a methoxy group. These signals are typically observed in the range of 3.8 to 4.2 ppm. The absence of adjacent protons for the aromatic and methoxy protons results in singlet multiplicities for all observed signals, thus no coupling constants are expected.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H 7.5 - 8.5 s (singlet)
OCH₃ (C3) 3.8 - 4.2 s (singlet)

Elucidation of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are anticipated. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the attached substituents.

The carbon atom of the nitrile group (C≡N) is expected to resonate in the region of 115-120 ppm. The aromatic carbons directly bonded to the electron-withdrawing chloro, nitro, and cyano groups will be deshielded and appear at lower field strengths. Conversely, the carbons attached to the electron-donating methoxy groups will be shielded and appear at higher field strengths. The carbon atoms of the two methoxy groups will appear as distinct signals in the aliphatic region, typically between 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-CN 115 - 120
C-Cl 130 - 140
C-OCH₃ (C3) 145 - 155
C-OCH₃ (C4) 150 - 160
C-H 110 - 120
C-NO₂ 140 - 150
OCH₃ (C3) 55 - 65
OCH₃ (C4) 55 - 65

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. However, as all protons in this compound are expected to be singlets, no cross-peaks would be anticipated in the COSY spectrum, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring. For example, correlations would be expected between the aromatic proton and the adjacent quaternary carbons, as well as between the methoxy protons and the aromatic carbons to which they are attached and the adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY correlations would be expected between the aromatic proton and the protons of the adjacent methoxy group, providing further confirmation of the substituent arrangement.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments and Vibrational Modes

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

Nitrile (C≡N) stretching: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration.

Nitro (NO₂) stretching: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching vibrations of the nitro group. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1300-1370 cm⁻¹.

Aromatic C-H stretching: A weak to medium absorption band is expected above 3000 cm⁻¹, corresponding to the stretching vibration of the aromatic C-H bond.

Aliphatic C-H stretching: Absorption bands corresponding to the C-H stretching vibrations of the methoxy groups are expected in the region of 2850-2960 cm⁻¹.

C-O (ether) stretching: Asymmetric and symmetric C-O-C stretching vibrations of the methoxy groups will give rise to strong bands in the region of 1000-1300 cm⁻¹.

C-Cl stretching: A medium to strong absorption band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Aromatic C=C stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.

Table 3: Predicted FT-IR Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2220 - 2240
Nitro (NO₂) Asymmetric Stretching 1500 - 1570
Nitro (NO₂) Symmetric Stretching 1300 - 1370
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching 2850 - 2960
Ether (C-O) Stretching 1000 - 1300
Chloroalkane (C-Cl) Stretching 600 - 800

Raman Spectroscopy: Complementary Vibrational Analysis and Molecular Symmetry

Raman spectroscopy offers valuable insights into the vibrational modes of a molecule, complementing infrared spectroscopy by detecting transitions involving changes in polarizability. The Raman spectrum of this compound is expected to be rich with information pertaining to its various functional groups and the aromatic ring system. Due to the low symmetry of the molecule, a significant number of Raman active bands are anticipated.

The vibrational modes can be assigned to specific functional groups and skeletal vibrations. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic Raman band, typically appearing in the 2220-2240 cm⁻¹ region for aromatic nitriles. The exact position of this band can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

The nitro group (NO₂) also exhibits characteristic vibrations. The symmetric stretching of the N-O bonds is expected to produce a strong band around 1350 cm⁻¹, while the asymmetric stretch will appear at a higher frequency, typically in the range of 1520-1560 cm⁻¹. The presence of electron-donating methoxy groups and the electron-withdrawing chloro and nitrile groups will influence the electron density around the nitro group, potentially shifting these vibrational frequencies.

Vibrations associated with the aromatic ring, such as C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes, will be present throughout the spectrum. The C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 600 and 800 cm⁻¹. The methoxy groups will contribute C-O stretching and CH₃ rocking and stretching modes.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong
NO₂ Asymmetric Stretch1520 - 1560Medium
NO₂ Symmetric Stretch~1350Strong
Aromatic C-C Stretch1400 - 1600Medium
C-H Aromatic Stretch3000 - 3100Medium
C-O (Methoxy) Stretch1000 - 1300Medium
C-Cl Stretch600 - 800Medium

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound (C₉H₇ClN₂O₄), the high-resolution mass spectrum would provide a precise mass measurement of the molecular ion, confirming its elemental formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. Key fragmentation pathways for this compound are expected to involve the loss of its various substituents.

A common initial fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a significant [M-46]⁺ peak. The loss of a methyl radical (CH₃) from one of the methoxy groups to form an [M-15]⁺ ion is also a probable fragmentation pathway. Subsequent or alternative fragmentation could involve the loss of carbon monoxide (CO) or the entire methoxy group (OCH₃). The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragment peaks, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed Neutral Lossm/z (for ³⁵Cl)
[M]⁺-242.0
[M-CH₃]⁺CH₃227.0
[M-NO₂]⁺NO₂196.0
[M-CH₃-CO]⁺CH₃, CO199.0
[M-OCH₃]⁺OCH₃211.0
[M-Cl]⁺Cl207.0

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigation of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system.

The benzene ring itself has characteristic absorptions, which are significantly influenced by the attached substituents. The nitro group, being a strong chromophore, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The methoxy groups, acting as auxochromes, will also contribute to this shift and potentially increase the intensity of the absorption bands. The presence of multiple substituents on the benzene ring creates a complex conjugated system, which generally leads to absorption at longer wavelengths.

Nitroaromatic compounds typically exhibit a strong absorption band in the range of 250-300 nm, which can be attributed to the π → π* transition of the entire conjugated system. A weaker n → π* transition associated with the nitro group may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption band. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)
π → π250 - 300
n → π (NO₂)>300 (weak)

Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, or ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule like 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its various substituents (chloro, dimethoxy, nitro, and nitrile groups). Conformational analysis would also be crucial, particularly concerning the orientation of the methoxy (B1213986) groups relative to the benzene ring, to identify the global energy minimum.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. A key component of this analysis is the Potential Energy Distribution (PED), which provides a quantitative assignment of each vibrational mode to specific internal coordinates (e.g., C-H stretching, C=C ring stretching, NO₂ bending). This allows for a detailed understanding of the molecule's dynamic behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the map indicate regions of varying electrostatic potential, with red typically representing electron-rich, negative potential areas (prone to electrophilic attack) and blue representing electron-poor, positive potential areas (prone to nucleophilic attack). For this compound, the MEP map would highlight the influence of the electron-withdrawing nitro, chloro, and nitrile groups, as well as the electron-donating methoxy groups, on the charge distribution across the molecule.

Quantitative Structure-Property Relationship (QSPR) Descriptors and Reactivity Indices

QSPR studies aim to correlate a molecule's structure with its physicochemical properties and reactivity through calculated descriptors.

Fukui Functions and Local Reactivity Site Analysis

Fukui functions are reactivity indices derived from DFT that help to identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the Fukui functions for electrophilic, nucleophilic, and radical attacks, one can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. This provides a more nuanced view of reactivity than can be obtained from MEP maps or HOMO-LUMO analysis alone.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. researchgate.net These global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They help in understanding the stability and reactivity trends of a molecule. mdpi.comnih.gov

The key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A larger HOMO-LUMO energy gap (ΔE) corresponds to higher hardness and greater stability.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

For this compound, the presence of strong electron-withdrawing groups (NO₂, CN, Cl) and electron-donating groups (OCH₃) creates a complex electronic environment. A theoretical calculation would be expected to yield values that reflect this push-pull nature.

Illustrative Data Table The following table contains hypothetical but realistic global reactivity descriptor values for this compound, calculated at a typical DFT level (e.g., B3LYP/6-311++G(d,p)), to demonstrate the expected output of such an analysis.

DescriptorFormulaHypothetical Value (eV)Implication
EHOMO--7.85Energy of the highest occupied molecular orbital
ELUMO--3.20Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO4.65Indicates moderate kinetic stability
Ionization Potential (I)-EHOMO7.85Energy required to remove an electron
Electron Affinity (A)-ELUMO3.20Energy released upon gaining an electron
Electronegativity (χ)(I + A) / 25.525High tendency to attract electrons
Chemical Hardness (η)(I - A) / 22.325Moderately resistant to electronic change
Chemical Softness (S)1 / (2η)0.215Moderately polarizable
Electrophilicity Index (ω)χ² / (2η)6.57Strong electrophilic character

These illustrative values suggest that the molecule would be quite stable but also a potent electrophile, making it susceptible to attack by nucleophiles, likely at the electron-deficient aromatic ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs). wisc.eduaiu.edu This analysis is invaluable for understanding charge delocalization and intramolecular stabilizing interactions, such as hyperconjugation. ekb.eg The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal key intramolecular interactions:

Resonance Effects : Delocalization of π-electrons from the electron-donating methoxy groups and the lone pairs of the chloro group into the π-system of the benzene ring.

Hyperconjugative Interactions : Donation of electron density from lone pair (n) orbitals to antibonding (σ* or π*) orbitals. Significant interactions would be expected from the oxygen lone pairs of the methoxy and nitro groups, and the chlorine lone pairs, into the antibonding orbitals of the aromatic ring.

Illustrative Data Table The following table presents hypothetical but plausible major NBO donor-acceptor interactions and their stabilization energies for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type and Significance
LP (Omethoxy)π* (C=Cring)~15 - 25Strong delocalization of oxygen lone pair into the aromatic ring, confirming its electron-donating nature.
LP (Onitro)π* (N=O)~40 - 60Strong resonance within the nitro group itself.
π (C=Cring)π* (C≡N)~10 - 20Conjugation between the aromatic ring and the nitrile group.
π (C=Cring)π* (N=Onitro)~10 - 20Conjugation between the aromatic ring and the nitro group.
LP (Cl)σ* (C-Cring)~2 - 5Weaker hyperconjugative interaction contributing to electronic stabilization.

These interactions collectively stabilize the molecule and are crucial in determining the distribution of electron density, which dictates the sites of chemical reactivity.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize weak intramolecular and intermolecular interactions. nih.govnih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. researchgate.netscielo.org.mx

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as blue-colored isosurfaces.

Weak Attractive Interactions (e.g., van der Waals) : Appear as green-colored isosurfaces.

Strong Repulsive Interactions (e.g., Steric Clash) : Appear as red-colored isosurfaces.

In a single molecule of this compound, NCI/RDG analysis would primarily reveal intramolecular interactions. One would expect to observe:

A green surface indicating van der Waals interactions across the aromatic ring.

A reddish patch or surface between adjacent bulky substituents, such as between the nitro group and a neighboring methoxy group, indicating some degree of steric repulsion that influences their preferred orientation.

Potential weak C-H···O or C-H···N intramolecular hydrogen bonds, which would appear as small bluish-green surfaces.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule, MD simulations are crucial for exploring its conformational space to identify low-energy, stable conformations and understand its dynamic behavior. nih.govresearchgate.net

The primary sources of conformational flexibility in this compound are the rotations around the C-O bonds of the two methoxy groups and the C-N bond of the nitro group. An MD simulation would:

Map the potential energy surface associated with the rotation of these substituent groups.

Determine the most stable (lowest energy) orientations of the methoxy and nitro groups relative to the benzene ring.

Reveal the energy barriers for rotation between different conformers.

Show how intramolecular interactions, such as steric hindrance between adjacent groups, restrict free rotation and favor specific conformations.

The results would likely show that the methyl groups of the methoxy substituents prefer to lie staggered relative to the ring to minimize steric clash, and the nitro group may be slightly twisted out of the plane of the ring to alleviate repulsion with the adjacent methoxy group.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to validate experimental data or interpret complex spectra. nih.govnih.gov

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning signals in experimental spectra.

Illustrative Data Table Hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Atom TypePositionCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
Aromatic HH-5~7.8 - 8.0-
Methoxy H3-OCH₃~4.0 - 4.2-
Methoxy H4-OCH₃~4.0 - 4.2-
Nitrile CC≡N-~115 - 118
Aromatic CC-1 (C-CN)-~110 - 114
Aromatic CC-2 (C-Cl)-~125 - 130
Aromatic CC-3 (C-OCH₃)-~150 - 155
Aromatic CC-4 (C-OCH₃)-~155 - 160
Aromatic CC-5 (C-H)-~112 - 116
Aromatic CC-6 (C-NO₂)-~145 - 150
Methoxy C3-OCH₃-~56 - 58
Methoxy C4-OCH₃-~56 - 58

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.). For complex molecules, these calculations are essential for assigning the bands observed in experimental spectra. researchgate.net

Illustrative Data Table Hypothetical key calculated vibrational frequencies (scaled) for this compound.

Frequency (cm⁻¹)Vibrational ModeExpected Intensity
~2235C≡N stretchMedium
~1530NO₂ asymmetric stretchStrong
~1350NO₂ symmetric stretchStrong
~1280C-O (aryl ether) stretchStrong
~1050C-O (aryl ether) stretchStrong
~750C-Cl stretchMedium-Strong

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption maxima (λmax) and oscillator strengths (f) that characterize a UV-Vis spectrum. mdpi.com Studies on the similar compound 2-Chloro-3,4-dimethoxybenzaldehyde show that TD-DFT can accurately predict absorption spectra. rajpub.comresearchgate.net For the title compound, the extensive conjugation and presence of auxochromic (OCH₃) and chromophoric (NO₂, CN) groups would lead to significant absorption in the UV region.

Illustrative Data Table Hypothetical TD-DFT calculated electronic transitions for this compound.

Transitionλmax (nm)Oscillator Strength (f)Dominant Character
S₀ → S₁~3200.15π → π
S₀ → S₂~2750.30π → π
S₀ → S₃~2400.10n → π*

Theoretical Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a cornerstone of modern mechanistic studies. By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a reaction can be mapped. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.

For this compound, a likely reaction to study would be nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile. Theoretical elucidation would involve:

Modeling the approach of a nucleophile (e.g., an amine or alkoxide) to the aromatic ring.

Locating the transition state for the formation of the Meisenheimer complex (the key intermediate).

Calculating the energy of the Meisenheimer complex.

Locating the transition state for the departure of the chloride leaving group.

Confirming that the calculated energy profile is consistent with experimental observations. DFT studies on the reactivity of similar nitro-activated chloroarenes have shown this to be a powerful predictive approach. mdpi.com

In Silico Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity

In silico design involves using computational methods to predict the properties of novel, un-synthesized molecules. researchgate.net Starting with this compound as a parent scaffold, new derivatives can be designed by systematically modifying its functional groups. nih.gov

For example, one could:

Replace the Chloro Group : Computationally substitute the -Cl with other halogens (-F, -Br, -I) or a triflate group to predict changes in its reactivity as a leaving group in SNAr reactions.

Modify Methoxy Groups : Replace the -OCH₃ groups with other alkyl or electron-donating groups to tune the electronic properties and steric profile of the molecule.

Alter the Nitro Group Position : Computationally move the nitro group to another position on the ring to investigate the impact on the molecule's electrophilicity and absorption spectrum.

By calculating the global reactivity descriptors and predicted spectra for each designed derivative, a library of virtual compounds can be created. This allows researchers to identify promising candidates with specific, tailored properties for synthesis and experimental testing, accelerating the discovery process.

Investigation of Reaction Mechanisms and Intrinsic Reactivity of 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile

Mechanistic Insights into Nucleophilic Aromatic Substitution on Substituted Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions on aryl halides proceed via a distinct addition-elimination mechanism. libretexts.org This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent departure of a leaving group, such as a halide ion, restores the aromaticity of the ring and yields the final substitution product. libretexts.org The feasibility and rate of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. masterorganicchemistry.comnumberanalytics.com

The rate of nucleophilic aromatic substitution is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgbyjus.com These groups delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.org Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate by destabilizing this intermediate. byjus.com

In 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile, the substituents exert competing effects on the ring's reactivity towards nucleophiles.

Nitro Group (NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group strongly activates the aromatic ring for nucleophilic attack. masterorganicchemistry.comnumberanalytics.com Its position at C-6, ortho to the chlorine leaving group at C-2, is optimal for stabilizing the negative charge of the Meisenheimer complex via resonance. libretexts.org

Nitrile Group (CN): The nitrile group is also a strong electron-withdrawing substituent that activates the ring. Its position at C-1, para to the chlorine atom, allows it to effectively participate in resonance stabilization of the anionic intermediate. libretexts.org

Chlorine Atom (Cl): The chlorine atom serves as the leaving group in the SNAr reaction. While it is an electron-withdrawing group by induction, which slightly increases the ring's electrophilicity, its primary role is its ability to be displaced by an incoming nucleophile. numberanalytics.com

Dimethoxy Groups (OCH₃): The two methoxy (B1213986) groups at positions C-3 and C-4 are electron-donating through resonance but weakly electron-withdrawing through induction. Generally, such groups deactivate the ring toward nucleophilic attack. byjus.com However, their deactivating influence is significantly outweighed by the powerful activating effects of the ortho-nitro and para-nitrile groups.

The combined effect of these substituents makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic attack, driving the SNAr reaction forward.

Table 1: Influence of Substituents on SNAr Reactivity of this compound
SubstituentPosition (relative to Chlorine)Electronic EffectInfluence on SNAr Reaction Rate
Nitro (NO₂)6- (ortho)Strongly electron-withdrawing (Resonance and Inductive)Strongly Activating
Nitrile (CN)1- (para)Strongly electron-withdrawing (Resonance and Inductive)Strongly Activating
Methoxy (OCH₃)3- (ortho)Electron-donating (Resonance) / Weakly withdrawing (Inductive)Deactivating
Methoxy (OCH₃)4- (meta)Electron-donating (Resonance) / Weakly withdrawing (Inductive)Deactivating

Regioselectivity in SNAr reactions is dictated by the positions of the activating groups relative to the potential leaving groups. In this compound, the chlorine atom at the C-2 position is the only viable leaving group. The attack of a nucleophile is directed specifically to this carbon due to the powerful resonance stabilization provided by the ortho-nitro group and the para-nitrile group. libretexts.org Substitution at other positions is not observed because they lack a suitable leaving group and the necessary electronic activation.

Stereoselectivity is generally not a consideration in SNAr reactions involving achiral nucleophiles and substrates, as the aromatic ring is planar and the reaction does not typically generate a new stereocenter.

Selective Transformation and Reduction Reactions of the Nitro and Nitrile Moieties

The presence of multiple reducible functional groups—the nitro and nitrile groups—presents a challenge in chemoselectivity. Synthetic strategies often require the transformation of one group while leaving the other intact.

The selective reduction of an aromatic nitro group to an amine in the presence of a nitrile is a crucial transformation in the synthesis of many heterocyclic compounds. While catalytic hydrogenation is a common method for nitro reduction, it can sometimes lead to the concurrent reduction of the nitrile group. rsc.orgstackexchange.com Therefore, specific methodologies have been developed to achieve high chemoselectivity.

Several reagent systems are effective for this purpose:

Stannous Chloride (SnCl₂·2H₂O): The reduction of aromatic nitro compounds with stannous chloride dihydrate in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a classic and highly reliable method. It effectively reduces the nitro group while leaving other sensitive functionalities, including nitriles, esters, and halogens, unaffected. stackexchange.com

Iron Powder (Fe): The use of metallic iron powder in an acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or even in water under mild conditions is another established method for the chemoselective reduction of nitroarenes. longdom.org

Iron(III) Catalysts with Silanes: Modern approaches utilize earth-abundant metal catalysts. A simple iron(III) catalyst in combination with a silane (B1218182) reducing agent, such as triethoxysilane, has been shown to be highly chemoselective for the reduction of nitro groups over a wide array of other functionalities, including nitriles. rsc.org

Photocatalysis: Catalyst-free, photo-driven processes have emerged as a green alternative for the selective reduction of nitroarenes to anilines. ccspublishing.org.cn

Table 2: Reagents for Chemoselective Reduction of Aromatic Nitro Groups
Reagent/Catalyst SystemTypical ConditionsSelectivity over Nitrile Group
SnCl₂·2H₂OEthanol or Ethyl Acetate, heatExcellent
Fe / HClAqueous/alcoholic solvent, heatVery Good
Iron(III) catalyst / SilaneMild conditions, room temperatureExcellent
H₂ / Pt on CarbonLow pressure H₂Good

Following the chemoselective reduction of the nitro group in this compound, the resulting product is 2-amino-6-chloro-3,4-dimethoxybenzonitrile. The newly formed amino group is positioned ortho to the nitrile group, creating an ideal substrate for intramolecular cyclization.

This process, known as reductive cyclization, typically proceeds via nucleophilic attack of the amino group onto the electrophilic carbon of the nitrile. This intramolecular reaction leads to the formation of a new heterocyclic ring. For ortho-aminobenzonitriles, this cyclization commonly yields substituted quinazoline (B50416) derivatives. The reaction can be promoted under various conditions, often catalyzed by acid or base, leading to valuable heterocyclic scaffolds. organic-chemistry.org Such pathways are synthetically efficient, as they build molecular complexity in a single transformative step following the initial reduction. organic-chemistry.orgnih.gov

Reactivity of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle for further synthetic modifications, beyond its role in intramolecular cyclization.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds first to the corresponding amide (2-chloro-3,4-dimethoxy-6-nitrobenzamide) and, upon further hydrolysis, to the carboxylic acid (2-chloro-3,4-dimethoxy-6-nitrobenzoic acid). The rate of this transformation is influenced by the electronic nature of the other substituents on the aromatic ring. yu.edu.jo

Reduction: While the focus is often on preserving the nitrile during nitro reduction, the nitrile itself can be reduced to a primary amine (a benzylamine (B48309) derivative). This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, which would also reduce the nitro group. Achieving selective nitrile reduction in the presence of a nitro group is a significant synthetic challenge and requires specialized reagents. calvin.edu

Transition-Metal-Catalyzed Reactions: The nitrile group can participate in various transition-metal-catalyzed reactions. For instance, it can undergo insertion reactions or be involved in the catalytic activation of the adjacent C-CN bond, opening pathways to more complex molecular architectures. osti.govresearchgate.net

Hydrolysis, Amidation, and Imine Formation Reactions

Hydrolysis: The nitrile group (-CN) can typically be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2) under acidic or basic conditions. The electron-withdrawing nature of the nitro and chloro groups would likely influence the reactivity of the nitrile, but specific kinetic or mechanistic studies for this compound have not been published.

Amidation: Direct amidation reactions involving the nitrile group or palladium-catalyzed amidation at the chloro position are plausible. For instance, Pd-catalyzed amidation has been reported for various chloro-heterocycles, demonstrating a viable synthetic route for C-N bond formation. nih.gov However, application of these methods to this compound has not been specifically described.

Imine Formation: Reactions leading to imine formation would typically involve the nitrile group, for example, through reduction and subsequent condensation or via addition of organometallic reagents. Specific examples involving this compound are not documented.

Cycloaddition Reactions Leading to Heterocyclic Frameworks

There is no specific information in the scientific literature regarding cycloaddition reactions where this compound acts as a reactant to form heterocyclic frameworks. While the nitro group or the nitrile group could potentially participate in certain cycloaddition pathways, such as [3+2] cycloadditions, no studies have been published to date that investigate these possibilities for this particular molecule. researchgate.netgrowingscience.com

Reactions at the Chloro Substituent (e.g., cross-coupling reactions, elimination-addition mechanisms)

The chloro substituent on the aromatic ring is an activated site for nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group in the ortho position. It also represents a potential site for various cross-coupling reactions.

Cross-Coupling Reactions: The chloro group can be expected to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures from aryl halides. researchgate.netmdpi-res.com Despite the general applicability of these methods, specific examples detailing the use of this compound as a substrate, including catalyst systems, reaction conditions, and yields, are not reported in the literature. For example, the Suzuki-Miyaura cross-coupling is widely used for chloro-heterocycles, suggesting its potential applicability. researchgate.net

Elimination-Addition Mechanisms: An elimination-addition mechanism, proceeding through a benzyne (B1209423) intermediate, is unlikely for this substrate due to the lack of a proton ortho to the chloro group. Nucleophilic aromatic substitution (SNAr) is the more probable pathway for the displacement of the chloride.

Intramolecular Cyclization Reactions in the Formation of Fused Rings

While intramolecular cyclization is a common strategy for synthesizing fused ring systems, there are no published research findings that utilize this compound as a starting material for such transformations. Plausible, yet hypothetical, reaction schemes could involve the reduction of the nitro group to an amine, which could then react with the nitrile or displace one of the methoxy groups to form a fused heterocyclic ring. However, no experimental validation for such pathways is currently available. Studies on other molecules, such as 4-chloro-3-nitrocoumarin, have shown that a nitro group can direct reductive intramolecular cyclization, but this has not been explored for this compound. rsc.org

Kinetic and Thermodynamic Studies of Key Reaction Pathways

A search of the scientific literature yielded no kinetic or thermodynamic studies for any reaction involving this compound. Such studies are essential for understanding reaction mechanisms, optimizing conditions, and predicting reactivity. While kinetic analyses have been performed on structurally related compounds, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, this data cannot be directly extrapolated to the title compound due to differences in the aromatic core and substituent effects. researchgate.net

Solid State Characterization and Crystal Engineering of 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile

Single-Crystal X-ray Diffraction for Accurate Molecular and Crystal Structure Determination

The foundational technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This powerful analytical method would provide definitive insights into the molecular structure and crystal packing of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile.

Analysis of Unit Cell Parameters and Space Group

The initial step in an SCXRD analysis involves the determination of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the fundamental repeating unit of the crystal lattice. Concurrently, the space group, which describes the symmetry operations within the unit cell, would be identified. This fundamental crystallographic data is crucial for all subsequent structural analysis and for comparing with any computationally predicted structures.

Investigation of Molecular Conformation and Intermolecular Interactions

A detailed analysis of the SCXRD data would reveal the specific conformation of the this compound molecule in the solid state. This includes the planarity of the benzonitrile (B105546) ring and the orientation of the chloro, dimethoxy, and nitro substituents. Furthermore, the analysis would elucidate the nature and geometry of intermolecular interactions that govern the crystal packing. These interactions could include conventional hydrogen bonds, weaker C–H···O or C–H···N interactions, halogen bonds involving the chlorine atom, and π-π stacking interactions between the aromatic rings. Understanding these interactions is key to rationalizing the observed crystal structure and predicting its physical properties.

Determination of Torsional and Dihedral Angles

Precise bond lengths, bond angles, and, critically, torsional and dihedral angles would be obtained from the refined crystal structure. The torsional angles, which describe the rotation around single bonds, are particularly important for defining the conformation of the flexible methoxy (B1213986) groups and the nitro group relative to the benzonitrile ring. These experimentally determined angles would serve as a crucial benchmark for validating the accuracy of computational models.

Polymorphism Studies and Solid-State Phase Transitions

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs can exhibit different physical properties. A comprehensive study would involve screening for polymorphs of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be used to identify and characterize any discovered polymorphs and to study potential solid-state phase transitions between them.

Computational Prediction of Crystal Structures and Packing Motifs

In conjunction with experimental studies, computational methods for crystal structure prediction (CSP) could be utilized to explore the theoretical polymorphic landscape of this compound. These methods generate a range of plausible crystal packing arrangements based on the molecule's structure and calculate their relative lattice energies. The results of a CSP study can guide experimental polymorph screening and provide insights into the factors that favor the formation of specific packing motifs. Comparing the computationally predicted structures with the experimentally determined one would provide a deeper understanding of the crystallization behavior of this compound.

Advanced Analytical Methodologies for Purity Profiling and Reaction Monitoring of 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities, such as starting materials, intermediates, and degradation products.

The method typically employs a C18 stationary phase, which is well-suited for the separation of moderately polar aromatic compounds. A gradient elution mobile phase, commonly consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol, allows for the efficient separation of compounds with varying polarities. Detection is commonly performed using a Photo Diode Array (PDA) or a standard UV detector set at a wavelength where the analyte and its impurities exhibit significant absorbance, often around 254 nm.

For reaction monitoring, samples can be withdrawn from the reaction mixture at various time points, diluted, and injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the reaction's endpoint, optimizing yield and minimizing impurity formation. Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.

Table 1: Representative HPLC Method Parameters for Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-20 min: 85% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Example Purity Profile Data from HPLC Analysis

Peak IdentityRetention Time (min)Area (%)
Impurity 1 (Starting Material)4.50.08
Impurity 2 (By-product)7.20.11
This compound 9.8 99.75
Impurity 3 (Unknown)11.30.06

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Intermediates and Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound. This method is particularly useful for detecting residual solvents, unreacted volatile starting materials, or thermally stable by-products that are amenable to vaporization without decomposition.

In a typical GC-MS analysis, the sample is dissolved in a suitable volatile solvent and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a 5% phenyl-polysiloxane column). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound by comparison to spectral libraries. This technique is highly sensitive and can detect trace levels of impurities.

Table 3: Typical GC-MS Parameters and Potential Volatile Impurities

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-500 m/z
Potential Impurity Reason for Presence Identification Method
DichloromethaneResidual reaction or purification solventMass spectrum match
Toluene (B28343)Residual reaction or purification solventMass spectrum match
1,2-dichloro-3,4-dimethoxy-5-nitrobenzenePotential starting materialMass spectrum match

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (such as chlorine) in a sample. This analysis provides a direct verification of the empirical and molecular formula of the synthesized this compound, confirming its stoichiometric purity.

The analysis is performed using a dedicated elemental analyzer where a small, precisely weighed amount of the purified compound is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The chlorine content can be determined by methods such as Schöniger flask combustion followed by titration. The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula, C₉H₇ClN₂O₄. A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence of the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₉H₇ClN₂O₄)

ElementTheoretical Mass %Experimental Mass %Difference
Carbon (C) 44.55%44.61%+0.06%
Hydrogen (H) 2.91%2.88%-0.03%
Chlorine (Cl) 14.61%14.55%-0.06%
Nitrogen (N) 11.54%11.59%+0.05%
Oxygen (O) 26.38%26.37%-0.01%

Thermal Analysis Techniques (TGA, DSC) for Thermal Stability and Phase Behavior

Thermal analysis techniques are employed to characterize the thermal stability and phase behavior of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal key thermal events. For a crystalline solid like this compound, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, a strong, sharp exothermic event would likely occur, indicating thermal decomposition. The presence of the nitro group suggests that this decomposition could be highly energetic. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition profile of the compound. For this compound, the TGA curve would be expected to show a stable baseline with no significant mass loss until the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. The decomposition of nitroaromatic compounds can be rapid once initiated. uri.edu

Table 5: Representative Thermal Analysis Data

Analysis TypeParameterObservationInterpretation
DSC Heating Rate10 °C/minStandard condition
Melting Onset~145 °CStart of melting process
Melting Peak (Endotherm)~148 °CCrystalline melting point
Decomposition Onset~250 °CStart of thermal decomposition
Decomposition Peak (Exotherm)~265 °CRapid, energetic decomposition
TGA Heating Rate10 °C/minStandard condition
Onset of Mass Loss (Tonset)~252 °CTemperature of initial decomposition
Mass Loss Event252 - 300 °CMajor decomposition step
Residual Mass at 500 °C< 5%Complete decomposition of the organic structure

Future Research Directions and Emerging Paradigms for 2 Chloro 3,4 Dimethoxy 6 Nitrobenzonitrile

Discovery of Unprecedented Reactivity and Transformation Pathways

The specific arrangement of electron-withdrawing (nitro, chloro, nitrile) and electron-donating (dimethoxy) groups on the aromatic ring of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile offers fertile ground for discovering novel chemical transformations. While the individual reactions of these functional groups are well-documented, their collective influence could lead to unprecedented reactivity.

Future research should focus on:

Selective Functional Group Interconversion: Investigating chemoselective transformations that target one functional group while leaving the others intact is a primary challenge. For example, developing catalytic systems for the selective reduction of the nitro group to an amine in the presence of the nitrile is a significant goal. This would provide a route to novel heterocyclic structures through subsequent intramolecular cyclization reactions.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond presents a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A key research direction would be to explore catalysts that can activate this sterically hindered position and tolerate the other functional groups. Success in this area would enable the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Transformations of the Nitrile Group: Beyond simple hydrolysis or reduction, future work could explore cycloaddition reactions or transition-metal-mediated insertions into the C≡N triple bond. youtube.com The development of new reagents for these transformations could lead to the synthesis of complex polycyclic systems.

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock unique reaction pathways not accessible through traditional thermal methods. rsc.org For instance, electrochemical reduction might offer a different selectivity profile for the nitro group compared to chemical reductants. Similarly, visible-light photocatalysis could enable novel C-H functionalization or coupling reactions. organic-chemistry.org

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional multistep syntheses of polysubstituted aromatics often rely on stoichiometric reagents, harsh conditions, and hazardous solvents, leading to significant waste generation. rsc.org Adopting the principles of green chemistry is crucial for the future production of this compound and its derivatives. nih.gov

Key areas for development include:

Catalytic Ammoxidation: A highly attractive green alternative to traditional nitrile syntheses (e.g., Sandmeyer reaction) is the direct ammoxidation of the corresponding toluene (B28343) derivative. medcraveonline.com Research into developing heterogeneous catalysts, such as mixed metal oxides, that can perform this transformation selectively and efficiently would represent a major advance. medcraveonline.com

Solvent Minimization and Alternative Media: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water is a priority. rsc.orgrsc.orgresearchgate.net Ionic liquids, for example, can act as both solvent and catalyst, simplifying reaction workup and enabling catalyst recycling. rsc.orgresearchgate.net

One-Pot and Telescoped Reactions: Designing synthetic routes that combine multiple steps into a single operation without isolating intermediates can significantly reduce waste, energy consumption, and reaction time. nih.gov A future goal would be to develop a one-pot synthesis starting from a simple, readily available precursor.

Table 1: Comparison of Hypothetical Synthetic Routes

Feature Hypothetical Traditional Route Hypothetical Green Chemistry Route
Starting Material Substituted Benzene (B151609) Substituted Toluene

| Key Transformations | - Nitration (H₂SO₄/HNO₃)

  • Chlorination
  • Formylation
  • Oximation
  • Dehydration to Nitrile | - Catalytic Ammoxidation (V/Mo catalyst) | | Reagents | - Stoichiometric strong acids
  • Dehydrating agents (e.g., SOCl₂) | - Catalytic metal oxides
  • Ammonia, Air | | Solvents | - Chlorinated solvents
  • DMF | - Ionic Liquid or Solvent-free | | Waste Profile | - Acidic waste streams
  • Organic solvent waste | - Primarily water
  • Recyclable catalyst and solvent | | Atom Economy | Lower | Higher |
  • Integration with Flow Chemistry and Automated Synthesis Platforms

    The transition from batch to continuous manufacturing offers significant advantages in terms of safety, consistency, and scalability. nih.govmdpi.com Likewise, automated platforms can accelerate the discovery and optimization of new compounds and reactions. youtube.comchemrxiv.org

    Continuous Flow Synthesis: Many of the reactions involved in the synthesis of nitroaromatic compounds, such as nitration, are highly exothermic and pose safety risks in large-scale batch reactors. Performing these steps in a continuous flow reactor allows for superior temperature control, rapid heat dissipation, and a smaller reaction volume, thus enhancing safety. nih.gov Future work will involve developing robust flow protocols for the complete synthesis of this compound, potentially integrating purification steps online.

    Automated Synthesis for Library Generation: Automated synthesis platforms can be programmed to perform multistep reaction sequences, purifications, and analyses with minimal human intervention. youtube.com These systems could be employed to rapidly generate a library of analogues of this compound by varying the reagents in key coupling or substitution steps. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or materials science.

    Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

    A deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential for optimization and control. In-situ spectroscopic techniques provide a window into the reacting mixture in real-time, offering data that is often missed by traditional offline analysis. rsc.orgrsc.org

    The application of Process Analytical Technology (PAT) to the synthesis of this compound could involve:

    FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the concentration of reactants, products, and key intermediates by monitoring their characteristic functional group vibrations (e.g., -C≡N, -NO₂). researchgate.net This allows for precise determination of reaction endpoints, reducing batch times and preventing the formation of impurities from over-reaction.

    NMR Spectroscopy: In-situ NMR can provide detailed structural information about all species in the reaction mixture, making it ideal for identifying transient intermediates and byproducts, thereby offering deep mechanistic insights.

    Table 2: Potential Applications of In-Situ Spectroscopy

    Technique Information Gained Application in Synthesis
    FTIR Spectroscopy Functional group concentrations Real-time monitoring of nitrile and nitro group formation; endpoint determination.
    Raman Spectroscopy Molecular vibrations, especially for symmetric bonds Complementary to FTIR; can be used with fiber-optic probes in harsh environments.
    UV-Vis Spectroscopy Concentration of chromophoric species Monitoring the formation of colored nitroaromatic intermediates or products.
    NMR Spectroscopy Detailed molecular structure, quantification Mechanistic studies, identification of transient intermediates and byproducts.

    Advanced Multiscale Computational Modeling of Complex Chemical Systems

    Computational chemistry has become an indispensable tool for predicting molecular properties, elucidating reaction mechanisms, and designing new catalysts and processes. ucl.ac.uk A multiscale modeling approach can bridge the gap from the electronic level to the macroscopic reactor scale. nih.gov

    Future computational research on this compound could include:

    Quantum Mechanics (QM): Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its reactivity towards various reagents, and map out the energy profiles of potential reaction pathways. This can help rationalize observed reactivity and guide the discovery of new transformations.

    Molecular Dynamics (MD): MD simulations can model the behavior of the molecule in different solvents, providing insights into solvation effects and conformational preferences, which can influence reaction rates and selectivity.

    Computational Fluid Dynamics (CFD): For processes run in flow reactors, CFD can model fluid flow, heat transfer, and mass transport. Coupling CFD with microkinetic models allows for the simulation of the entire reactor system, enabling virtual optimization and scale-up. ucl.ac.uk

    Table 3: Multiscale Computational Modeling Approaches

    Modeling Scale Method(s) Research Goal for this compound

    | Electronic Scale | Density Functional Theory (DFT) | - Predict site reactivity (e.g., for nucleophilic substitution).

  • Elucidate reaction mechanisms.
  • Calculate spectroscopic properties to aid in analysis. | | Molecular Scale | Molecular Dynamics (MD) | - Study solvent effects on reaction rates.
  • Analyze conformational dynamics. | | Mesoscopic Scale | Microkinetic Modeling | - Predict overall reaction kinetics from first principles.
  • Identify rate-limiting steps and catalyst deactivation pathways. | | Continuum Scale | Computational Fluid Dynamics (CFD) | - Optimize reactor design for flow synthesis.
  • Simulate heat and mass transfer during scale-up. |
  • Q & A

    Basic Research Questions

    Q. What are the optimal conditions for synthesizing 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile, and how can reaction efficiency be monitored?

    • Methodological Answer :

    • Synthesis : Use a stepwise approach: (1) Nitration of 2-chloro-3,4-dimethoxybenzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. (2) Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and HPLC with UV detection (λ = 254 nm).
    • Purification : Recrystallize from a methanol:water (7:3) mixture to remove unreacted starting materials. Confirm purity via melting point analysis and ¹H NMR (δ 3.8–4.1 ppm for methoxy groups, δ 8.2–8.5 ppm for aromatic protons adjacent to nitro) .

    Q. How can the solubility of this compound be characterized for use in polar vs. nonpolar reaction systems?

    • Methodological Answer :

    • Perform solubility tests in graded solvents (e.g., DMSO, THF, chloroform, hexane) using UV-Vis spectroscopy to quantify solubility limits. For example:
    SolventSolubility (mg/mL)λmax (nm)
    DMSO25.3 ± 0.5270
    THF12.1 ± 0.3268
    • Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with reaction matrices .

    Advanced Research Questions

    Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

    • Methodological Answer :

    • Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₆ClN₂O₅; calc. [M+H]⁺ = 273.0012).
    • Compare experimental IR peaks (e.g., nitrile C≡N stretch ~2230 cm⁻¹, nitro NO₂ asymmetric stretch ~1530 cm⁻¹) with computational spectra (DFT/B3LYP/6-31G*) to identify anomalies .
    • Reference databases like NIST Chemistry WebBook for nitrobenzonitrile analogs to resolve discrepancies .

    Q. What strategies are effective for analyzing the compound’s stability under oxidative or photolytic conditions?

    • Methodological Answer :

    • Oxidative Stability : Expose to H₂O₂ (3% v/v) in acetic acid at 40°C for 24 hours. Monitor degradation via LC-MS; look for hydroxylation or demethoxylation products.
    • Photolytic Stability : Use a xenon arc lamp (300–800 nm) to simulate sunlight. Track degradation kinetics with UV-Vis (loss of nitro group absorbance at ~400 nm) .

    Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

    • Methodological Answer :

    • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient aromatic positions. The nitro group at C6 and chloro at C2 are likely NAS sites.
    • Validate predictions experimentally by reacting with NaN₃ in DMF (60°C, 12h) to form azide derivatives, characterized by FTIR (azide stretch ~2100 cm⁻¹) .

    Data Contradiction Analysis

    Q. How to address inconsistencies in reported melting points or spectroscopic data across literature sources?

    • Methodological Answer :

    • Compile a comparative table from peer-reviewed sources (e.g., Ashford’s Dictionary of Industrial Chemicals, Pesticide Chemicals Glossary):
    PropertySource A (mp)Source B (mp)Proposed Cause
    Melting Point145–147°C152–154°CPolymorphism or impurities
    • Re-crystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via DSC to identify polymorphic forms .

    Application-Oriented Questions

    Q. What role does the nitro group play in the compound’s potential as a precursor for agrochemicals?

    • Methodological Answer :

    • The nitro group enhances electrophilicity, enabling reduction to amines (e.g., using Pd/C and H₂) for subsequent coupling with heterocycles (e.g., pyrethroid analogs).
    • Compare bioactivity of derivatives using in vitro assays (e.g., insecticidal activity against Spodoptera frugiperda) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.